molecular formula C7H13NO2 B11761969 2-Amino-2-cyclopropylbutanoic acid

2-Amino-2-cyclopropylbutanoic acid

Cat. No.: B11761969
M. Wt: 143.18 g/mol
InChI Key: WQMWQPSZTDYVNB-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylbutanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylbutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino group. For instance, the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions can yield the desired product. Another method involves the use of cyclopropylmethyl bromide, which reacts with a suitable amine to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones or carboxylic acids, while reduction can produce cyclopropyl alcohols or amines.

Scientific Research Applications

2-Amino-2-cyclopropylbutanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Amino-2-ethylbutanoic acid: Features an ethyl group instead of a cyclopropyl group.

    2-Amino-2-propylbutanoic acid: Contains a propyl group in place of the cyclopropyl group.

Uniqueness

2-Amino-2-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-2-cyclopropylbutanoic acid

InChI

InChI=1S/C7H13NO2/c1-2-7(8,6(9)10)5-3-4-5/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

WQMWQPSZTDYVNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)(C(=O)O)N

Origin of Product

United States

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